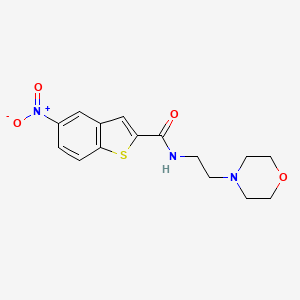

N-(2-morpholinoethyl)-5-nitro-1-benzothiophene-2-carboxamide

Description

N-(2-Morpholinoethyl)-5-nitro-1-benzothiophene-2-carboxamide is a benzothiophene-derived small molecule featuring a nitro group at the 5-position of the benzothiophene core and a 2-morpholinoethyl substituent on the carboxamide nitrogen.

Properties

IUPAC Name |

N-(2-morpholin-4-ylethyl)-5-nitro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S/c19-15(16-3-4-17-5-7-22-8-6-17)14-10-11-9-12(18(20)21)1-2-13(11)23-14/h1-2,9-10H,3-8H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLMDAYLDWIYBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholinoethyl)-5-nitro-1-benzothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the nitration of benzothiophene to introduce the nitro group, followed by the formation of the carboxamide linkage through a reaction with 2-morpholinoethylamine. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Functional Group Reactivity

The molecule contains three key reactive sites:

-

Nitro group (electron-withdrawing substituent on the benzothiophene ring)

-

Carboxamide moiety (at position 2 of the benzothiophene core)

-

Morpholinoethyl side chain (secondary amine substituent)

Nitro Group Reduction

Nitro groups in benzothiophenes are typically reduced to amines under catalytic hydrogenation or metal-acid conditions. For example:

In related compounds (e.g., 5-nitro-1-benzothiophene-2-carboxamide ), this reduction could enable further derivatization (e.g., diazotization, amide coupling).

Carboxamide Reactivity

The carboxamide group may undergo:

-

Hydrolysis : Acidic or basic conditions convert it to carboxylic acid.

-

Nucleophilic Substitution : Morpholinoethylamine could react with acyl chlorides or activated esters.

Electrophilic Aromatic Substitution (EAS)

The nitro group deactivates the benzothiophene ring, directing incoming electrophiles to the less deactivated positions (C-4/C-6). Reactions may include:

-

Nitration : Requires harsh conditions (e.g., fuming HNO₃/H₂SO₄).

-

Sulfonation : Limited by steric and electronic effects.

Palladium-Catalyzed Coupling

Benzothiophenes undergo regioselective C–H functionalization. For example, β-arylation via Pd catalysis (as seen in benzo[b]thiophenes ) could occur at C-3 or C-6 positions:

Key mechanistic steps involve oxidative addition, transmetallation, and carbopalladation .

Morpholinoethyl Side Chain Modifications

The morpholine ring (a saturated tertiary amine) is resistant to oxidation but may participate in:

-

Alkylation/Quaternization : Reaction with alkyl halides forms quaternary ammonium salts.

-

Protonation : Forms water-soluble salts under acidic conditions.

Limitations and Research Gaps

-

Direct experimental data for N-(2-morpholinoethyl)-5-nitro-1-benzothiophene-2-carboxamide are absent in reviewed literature.

-

Predictions rely on analogs like 5-nitro-1-benzothiophene-2-carboxamide and N-morpholino derivatives .

-

Biological activity studies (e.g., antimicrobial ) suggest stability under physiological conditions but do not address synthetic reactivity.

Future work should prioritize synthetic validation and mechanistic studies for this undercharacterized compound.

Scientific Research Applications

Chemistry

N-(2-morpholinoethyl)-5-nitro-1-benzothiophene-2-carboxamide serves as a building block for synthesizing more complex molecules. It is utilized in various organic reactions due to its reactive functional groups.

Biology

The compound's unique structure makes it a candidate for studying enzyme interactions. Its potential as an inhibitor in biochemical assays has been explored, particularly in relation to its ability to modulate enzyme activity.

Medicine

Research is ongoing to investigate its therapeutic potential, especially in oncology. The compound's ability to interact with specific molecular targets suggests it may inhibit cancer cell proliferation. For instance, studies have indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-468 | 0.09 | Induces G2/M phase arrest |

| HCT116 | 0.26 | Apoptosis induction |

Industry

In industrial applications, this compound is used in the development of advanced materials and as a precursor for specialized chemicals. Its properties make it suitable for various formulations and applications in chemical manufacturing.

Case Studies

-

Anticancer Activity Assessment

A study evaluated the anticancer properties of this compound against a panel of human cancer cell lines using the National Cancer Institute's protocols. The compound demonstrated promising results with low IC50 values, indicating potent cytotoxic effects. -

Enzyme Inhibition Studies

Research has shown that this compound can inhibit specific enzymes involved in inflammatory pathways, suggesting its potential use as an anti-inflammatory agent. The mechanism involves interaction with enzyme active sites, leading to decreased enzyme activity and subsequent reduction in inflammatory markers.

Mechanism of Action

The mechanism of action of N-(2-morpholinoethyl)-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholinoethyl group can enhance the compound’s solubility and facilitate its interaction with biological molecules. The benzothiophene core can interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: N-(3-Chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide

The closest structural analog identified in the literature is N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide (CAS: 478248-46-3) . Below is a detailed comparison:

Table 1: Physicochemical Properties

Key Structural Differences

- Substituent on Carboxamide Nitrogen: The target compound has a 2-morpholinoethyl group (polar, containing a morpholine ring), enhancing solubility in polar solvents.

- Biological Implications: The morpholinoethyl group may reduce systemic toxicity compared to halogenated aryl groups, as morpholine derivatives are often used to improve drug-like properties.

Comparison with Nitrofuran Derivatives

- Carcinogenicity: Nitrofurans are potent carcinogens in rodents, inducing tumors in the stomach, liver, and lungs . The benzothiophene scaffold in the target compound may mitigate such effects due to differences in metabolic activation.

Table 2: Carcinogenic Potential of Nitroaromatics

Biological Activity

N-(2-Morpholinoethyl)-5-nitro-1-benzothiophene-2-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article compiles recent findings and data regarding its biological activity, supported by case studies and relevant research findings.

- Chemical Name : this compound

- CAS Number : 478076-68-5

- Molecular Formula : C₁₅H₁₈N₄O₄S

-

Antimicrobial Activity :

- The compound has shown significant antibacterial properties against various strains, including E. coli and Klebsiella spp. The mechanism involves activation by bacterial nitroreductases, which reduce the nitro group to exert bactericidal effects .

- A study indicated that compounds similar to this compound were effective against antibiotic-resistant strains, suggesting potential as a novel antibiotic .

-

Anticancer Activity :

- Research has demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, it showed promising results in inhibiting the proliferation of lung cancer cell lines (A549, HCC827, and NCI-H358) with IC50 values ranging from 2.12 μM to 6.75 μM .

- The structure-activity relationship (SAR) studies suggest that the presence of the nitro group is crucial for enhancing anticancer efficacy, as modifications to this group significantly reduced activity .

- Anti-inflammatory Properties :

Antimicrobial Efficacy

A study conducted on nitrothiophene carboxamides, including this compound, revealed that these compounds were effective against various Gram-negative bacteria. The study utilized efflux-deficient strains of E. coli to determine the mechanism of action and identified that these compounds acted as prodrugs requiring activation by specific nitroreductases within bacterial cells .

Anticancer Activity

In a comparative study on several benzothiophene derivatives, this compound exhibited significant cytotoxicity against human lung cancer cell lines. The IC50 values were recorded at varying concentrations across different assay formats (2D vs. 3D), highlighting its potential for further development as an anticancer therapeutic .

Research Findings Summary Table

| Biological Activity | Cell Line/Pathogen | IC50 Values (μM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | E. coli, Klebsiella | Not specified | Activation by nitroreductases |

| Anticancer | A549 | 6.75 | Induction of apoptosis and cell cycle arrest |

| Anticancer | HCC827 | 5.13 | Inhibition of proliferation |

| Anti-inflammatory | RAW 264.7 macrophages | Not specified | Inhibition of NO production |

Q & A

Q. What are the recommended synthetic routes for N-(2-morpholinoethyl)-5-nitro-1-benzothiophene-2-carboxamide?

- Methodological Answer: The compound can be synthesized via coupling of 5-nitro-1-benzothiophene-2-carbonyl chloride with 2-morpholinoethylamine . Key methods include:

- Reflux in acetonitrile (1 hour, equimolar reagents), yielding crystalline products after solvent evaporation .

- Microwave-assisted synthesis (0.5 mmol scale) using rapid heating and column chromatography for purification, achieving high yields (~80–90%) .

- Alternative approaches may involve DMAP/DMF catalysis under reflux (50–60°C) for 36–48 hours, adapted from analogous carboxamide syntheses .

Q. How should the purity and structural integrity of this compound be validated?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze and spectra to confirm substituent positions and morpholinoethyl integration (e.g., δH ~2.5–3.5 ppm for morpholine protons) .

- High-Performance Liquid Chromatography–Mass Spectrometry (HPLC-MS): Verify molecular ion peaks (e.g., [M+H]) and purity (>95%) .

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding motifs (e.g., C–H···O/S interactions) if single crystals are obtained .

Q. What solvents and reaction conditions are optimal for its synthesis?

- Methodological Answer:

- Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction efficiency due to their ability to stabilize charged intermediates .

- Reflux conditions (acetonitrile, 1 hour) or microwave irradiation (e.g., 100–120°C, 30 minutes) improve yield and reduce side reactions .

- Acid scavengers (e.g., triethylamine) may mitigate HCl byproduct formation during acyl chloride coupling .

Advanced Research Questions

Q. How do structural variations in the benzothiophene core affect bioactivity or supramolecular behavior?

- Methodological Answer:

- Replace the nitro group with electron-withdrawing/donating substituents (e.g., Cl, OMe) to study electronic effects on bioactivity.

- Compare dihedral angles between benzothiophene and morpholinoethyl moieties using X-ray crystallography (e.g., ~8–15° for analogous thiophene-carboxamides), which influence molecular stacking and intermolecular interactions .

- Computational studies (DFT) can predict electronic properties and binding affinities to biological targets .

Q. What analytical methods resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

- Methodological Answer:

- Use 2D NMR techniques (COSY, HSQC, HMBC) to assign overlapping proton environments and confirm connectivity .

- X-ray crystallography provides definitive structural validation, resolving ambiguities in hydrogen-bonding or stereochemistry .

- Dynamic Light Scattering (DLS) or TGA/DSC may identify polymorphic forms or hydrate/solvate contributions to spectral anomalies .

Q. What strategies improve aqueous solubility without compromising bioactivity?

- Methodological Answer:

- Modify the morpholinoethyl group by introducing hydrophilic substituents (e.g., hydroxyl or carboxylate) while retaining the morpholine ring’s conformational flexibility .

- Co-crystallization with cyclodextrins or formulation as a nanoparticulate suspension enhances dissolution rates .

Q. What is the role of the nitro group in intermolecular interactions or stability?

- Methodological Answer:

- The nitro group participates in C–H···O hydrogen bonds and π-stacking, stabilizing crystal lattices (e.g., weak interactions propagated along the (010) plane) .

- Stability studies under UV light or reducing conditions (e.g., Pd/C hydrogenation) can assess nitro group lability and degradation pathways .

Q. How can reaction yields be optimized for large-scale synthesis (>10 g)?

- Methodological Answer:

- Flow chemistry setups improve heat/mass transfer and scalability compared to batch reflux .

- Catalytic DMAP (0.1–1 mol%) in DMF reduces reaction times and byproduct formation .

- Recrystallization from ethanol/water mixtures enhances purity and yield post-synthesis .

Q. What in silico models predict pharmacokinetic properties (e.g., logP, bioavailability)?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.